molecular formula C7H12O3 B14250581 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal CAS No. 394695-23-9

3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal

Cat. No.: B14250581
CAS No.: 394695-23-9
M. Wt: 144.17 g/mol
InChI Key: SSOKLBAXXLRUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal is an organic compound with a unique structure that includes a hydroxyl group, an allyloxy group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutanal with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanoic acid
  • 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanol
  • 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanone

Uniqueness

3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

394695-23-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-hydroxy-4-prop-2-enoxybutanal

InChI

InChI=1S/C7H12O3/c1-2-5-10-6-7(9)3-4-8/h2,4,7,9H,1,3,5-6H2

InChI Key

SSOKLBAXXLRUTK-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CC=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.